disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate
Description
The exact mass of the compound Dimethylglyoxime disodium salt octahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDRGUPRATWQX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H22N2Na2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996511 | |
| Record name | Sodium [butane-2,3-diylidenebis(azanylylidene)]bis(oxidanide)--water (2/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75006-64-3 | |
| Record name | Sodium [butane-2,3-diylidenebis(azanylylidene)]bis(oxidanide)--water (2/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylglyoxime Disodium Salt Octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Dimethylglyoxime disodium salt octahydrate primarily targets metal ions , specifically nickel ions . It forms a red complex with nickel, which is used for the qualitative and quantitative detection of nickel’s presence .
Mode of Action
The compound interacts with its targets by forming complexes. The formation of these complexes is the result of a reaction between the dimethylglyoxime disodium salt octahydrate and the metal ions . This interaction results in a change in the physical properties of the metal ions, such as color, which can be used for detection .
Pharmacokinetics
Given its use in analytical chemistry, it is likely that the compound’s bioavailability is influenced by factors such as its solubility in water .
Result of Action
The primary result of the action of dimethylglyoxime disodium salt octahydrate is the formation of a red complex with nickel ions . This complex formation is used for the detection of nickel, indicating the presence and quantity of nickel ions .
Action Environment
The action of dimethylglyoxime disodium salt octahydrate can be influenced by environmental factors. For instance, the compound should be stored at room temperature . Additionally, it should be handled with care to avoid contact with organic materials, oxidizing agents, and acids, as dangerous reactions may occur . Personal protective measures, such as wearing protective eyewear or gloves, are recommended to avoid contact .
Biochemical Analysis
Biochemical Properties
Dimethylglyoxime disodium salt octahydrate plays a crucial role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with enzymes and proteins that contain metal cofactors, forming stable complexes that can be easily detected and measured. For example, it forms a red-colored complex with nickel ions, which is used in gravimetric and colorimetric analysis. The compound’s ability to chelate metal ions makes it valuable in studying metalloproteins and metalloenzymes.
Cellular Effects
Dimethylglyoxime disodium salt octahydrate affects various cellular processes by interacting with metal ions within cells. It can influence cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions that are essential cofactors for many enzymes. For instance, the chelation of nickel ions by dimethylglyoxime disodium salt octahydrate can inhibit the activity of nickel-dependent enzymes, leading to changes in cellular functions.
Molecular Mechanism
At the molecular level, dimethylglyoxime disodium salt octahydrate exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by binding to their metal cofactors, thereby affecting their catalytic activity. The compound can also induce changes in gene expression by modulating the availability of metal ions that are involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylglyoxime disodium salt octahydrate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its effectiveness can decrease if exposed to moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to chelate metal ions over extended periods.
Dosage Effects in Animal Models
The effects of dimethylglyoxime disodium salt octahydrate vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion deficiency and toxicity due to the excessive removal of essential metal ions from biological systems. Threshold effects have been observed, where a certain dosage is required to achieve the desired chelation effect without causing harm.
Metabolic Pathways
Dimethylglyoxime disodium salt octahydrate is involved in metabolic pathways that include the chelation and transport of metal ions. It interacts with enzymes and cofactors that are responsible for metal ion homeostasis, affecting metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal ion metabolism and its impact on cellular functions.
Transport and Distribution
Within cells and tissues, dimethylglyoxime disodium salt octahydrate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments where metal ions are present. The compound’s distribution is influenced by its solubility and affinity for metal ions, which determine its effectiveness in chelating and transporting metal ions within biological systems.
Subcellular Localization
Dimethylglyoxime disodium salt octahydrate is localized in subcellular compartments where metal ions are concentrated, such as the mitochondria and endoplasmic reticulum. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these specific compartments. The compound’s ability to chelate metal ions in these compartments can affect various cellular processes, including energy production and protein synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
